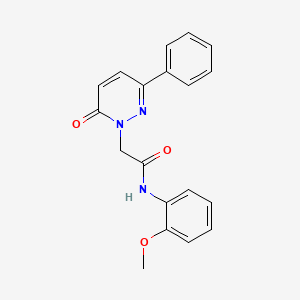

N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by a 2-methoxyphenyl group attached to the acetamide moiety and a 3-phenyl-substituted pyridazinone core. Pyridazinones are heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties . The methoxyphenyl group may enhance lipophilicity and influence binding interactions with biological targets, while the pyridazinone core contributes to hydrogen bonding and π-π stacking capabilities.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-25-17-10-6-5-9-16(17)20-18(23)13-22-19(24)12-11-15(21-22)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZTUAHEQBXICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:

Formation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones or keto acids.

Substitution Reactions:

Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the phenyl rings.

Reduction: Reduction reactions can occur at the carbonyl group in the pyridazinone ring.

Substitution: Various substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating diseases like cancer, inflammation, and neurological disorders.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomers

- N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (): This positional isomer features a methoxy group at the 3-position of the phenyl ring instead of the 2-position.

Halogen-Substituted Derivatives

- N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide (): The 2-fluorophenyl group introduces electronegativity, enhancing dipole interactions. The thiomorpholinyl substituent on the pyridazinone replaces the phenyl group, increasing solubility due to sulfur’s polarizability .

Heterocyclic and Bulky Substituents

Physicochemical Properties

- Solubility and Lipophilicity : The thiomorpholinyl group in improves water solubility, whereas the methylsulfanyl group in increases logP, favoring lipid membrane interactions.

Biological Activity

N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic compound belonging to the pyridazinone class, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxyphenyl group, a pyridazinone core, and a phenyl substituent. Its molecular formula is , with a molecular weight of approximately 392.4 g/mol. The compound's characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C21H20N4O4 |

| Molecular Weight | 392.4 g/mol |

| LogP | 3.9188 |

| Polar Surface Area | 56.961 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Antiinflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. A study focused on pyridazine derivatives demonstrated that compounds similar to this one showed potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, derivatives exhibited IC50 values ranging from 15.50 nM to 17.70 nM against COX-2, indicating stronger inhibitory effects compared to celecoxib (IC50 = 17.79 nM) .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammatory pathways. Molecular docking studies suggest favorable interactions with COX enzymes, supporting its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally related compounds:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| N-(2-methoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide | Thiophene ring instead of phenyl | Different electronic properties impacting activity |

| N-(4-methylphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide | 4-Methyl group instead of methoxy | Alters steric and electronic properties |

The presence of the methoxy group and the phenyl substituent may enhance the lipophilicity and overall biological activity of the compound compared to its analogs.

Case Studies

A notable case study involved the synthesis and evaluation of various pyridazine derivatives for their anti-inflammatory properties. In this study, several compounds were tested for their ability to inhibit COX enzymes, revealing that modifications to the pyridazine scaffold could lead to enhanced activity and selectivity towards COX-2 over COX-1 .

Another investigation highlighted the potential for these compounds to serve as non-ulcerogenic alternatives to traditional NSAIDs, given their favorable safety profiles observed in preclinical models .

Q & A

Q. Methodological Insight :

- Electronic Effects : Use density functional theory (DFT) to calculate charge distribution and predict reactive sites.

- Hydrogen Bonding : Employ crystallography or NMR titration to map interactions with polar residues in target proteins.

Basic: What synthetic routes are commonly used to prepare this compound?

Synthesis typically involves:

Pyridazinone Formation : Cyclization of hydrazine derivatives with diketones or via [4+2] cycloaddition.

Acetamide Coupling : Reacting the pyridazinone intermediate with 2-methoxyphenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Q. Example Protocol :

- Step 1 : Condense 3-phenyl-6-hydroxypyridazine with chloroacetyl chloride.

- Step 2 : React with 2-methoxyaniline in DMF at 60°C for 12 hours.

- Yield Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading .

Advanced: How can conflicting data on biological activity (e.g., COX vs. PDE4 inhibition) be resolved?

Discrepancies may arise from assay conditions (e.g., enzyme isoform specificity, substrate concentrations) or compound purity.

Q. Resolution Strategies :

- Dose-Response Curves : Compare IC₅₀ values across multiple assays (e.g., COX-1/2 vs. PDE4B/D).

- Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products.

- Structural Analog Comparison : Test derivatives lacking the methoxy group to isolate pharmacophore contributions .

Advanced: What methodologies optimize reaction conditions for high-purity synthesis?

Q. Critical Parameters :

- Temperature : Pyridazinone cyclization requires precise control (70–90°C) to avoid side reactions.

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance acetamide coupling efficiency.

- Catalyst Screening : Test Pd/C or CuI for Suzuki-Miyaura cross-coupling of aryl groups .

Q. Quality Control :

- HPLC-PDA : Monitor reaction progress with C18 columns (gradient: 5–95% acetonitrile in water).

- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil™ MP) to remove unreacted intermediates .

Basic: Which analytical techniques confirm structural integrity and purity?

- NMR Spectroscopy : ¹H/¹³C NMR verify substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm) .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ (e.g., m/z 378.1352 for C₂₀H₁₉N₃O₃).

- X-ray Crystallography : Resolves stereoelectronic effects of the pyridazinone ring .

Advanced: How do structural modifications impact bioactivity?

Q. Case Study :

- Methoxy Group Removal : Analogs lacking the 2-methoxy substituent show reduced PDE4 inhibition (ΔIC₅₀ > 50%), highlighting its role in target binding .

- Pyridazinone Ring Oxidation : Introducing a sulfone group increases metabolic stability but reduces solubility .

Q. Methodology :

- SAR Studies : Synthesize derivatives with systematic substituent variations (e.g., halogens, alkyl chains).

- Molecular Docking : Use AutoDock Vina to model interactions with PDE4’s catalytic domain .

Basic: What are the compound’s stability profiles under varying conditions?

- pH Stability : Degrades rapidly in acidic conditions (pH < 3) due to acetamide hydrolysis.

- Light Sensitivity : Store in amber vials at −20°C to prevent photooxidation of the pyridazinone ring .

Q. Testing Protocol :

- Forced Degradation : Expose to 0.1M HCl/NaOH (24 hours) and analyze via HPLC.

- Accelerated Stability Studies : 40°C/75% RH for 4 weeks to simulate long-term storage .

Advanced: How can in silico models predict pharmacokinetic properties?

Q. Tools and Parameters :

- ADMET Prediction : SwissADME estimates logP (2.5), bioavailability (70%), and CYP450 inhibition (CYP3A4).

- BBB Permeability : MOE-based models suggest low CNS penetration (logBB < −1.0) due to polar surface area (85 Ų) .

Q. Validation :

- In Vitro Permeability : Use Caco-2 cell monolayers to correlate predicted vs. experimental Papp values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.